molecular formula C16H22Cl2N2O2 B1431946 2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride CAS No. 1993054-84-4

2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride

Cat. No.: B1431946
CAS No.: 1993054-84-4
M. Wt: 345.3 g/mol
InChI Key: NWLYIHZALHWTDY-UHFFFAOYSA-N
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Description

2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride is a high-value chemical building block for research and development in medicinal chemistry. This compound features a piperidine ring substituted with an oxazole moiety and a 3-methoxybenzyl group, a structure of significant interest for constructing novel bioactive molecules. The piperidine ring is a recognized privileged structure in drug discovery and is considered a metabolically stable bioisostere for piperazine, potentially enhancing the drug-like properties of candidate molecules. The specific combination of the piperidine and oxazole rings, along with the methoxybenzyl substituent, creates a unique three-dimensional architecture that allows for diverse interactions with biological targets. This makes the compound a versatile scaffold for investigating structure-activity relationships (SAR), particularly in the design of ligands for central nervous system (CNS) targets and enzyme inhibitors. Preliminary research on analogous structures indicates potential value in several areas. Oxazole-piperidine-based compounds are being explored in the development of inhibitors for lysosomal enzymes such as acid ceramidase (AC), a cysteine hydrolase implicated in sphingolipid-mediated disorders and cancer. Furthermore, the benzylpiperidine motif is frequently investigated for its affinity towards neurotransmitter receptors, including serotonin and dopamine receptors, highlighting its utility in neuropharmacological research. Researchers can utilize this dihydrochloride salt to enhance solubility and stability in biological assays. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-2-piperidin-2-yl-1,3-oxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.2ClH/c1-19-13-6-4-5-12(9-13)10-14-11-18-16(20-14)15-7-2-3-8-17-15;;/h4-6,9,11,15,17H,2-3,7-8,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLYIHZALHWTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=CN=C(O2)C3CCCCN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound typically involves three key stages:

The synthetic approach relies on well-established heterocyclic chemistry and piperidine functionalization techniques, often involving cyclization reactions, reductive amination, and salt formation.

Preparation of the Oxazole Intermediate

The oxazole ring system, specifically the 1,3-oxazol-2-yl core substituted at the 5-position with a 3-methoxybenzyl group, is typically synthesized via cyclization reactions starting from appropriately substituted amino alcohols or keto-amides.

  • Cyclization using carbonyldiimidazole (CDI) or triphosgene : The oxazole ring can be formed by intramolecular cyclization of amino alcohol precursors using CDI or triphosgene in the presence of a base such as N,N-diisopropylethylamine or triethylamine. This method allows the formation of oxazolone or oxazolidinone intermediates, which are then converted to the oxazole core under controlled conditions.

  • Substitution with 3-methoxybenzyl group : The 3-methoxybenzyl substituent is introduced via Pd-catalyzed cross-coupling reactions or nucleophilic substitution on brominated phenyl precursors, followed by cyclization to the oxazole ring.

Formation of the Dihydrochloride Salt

The final compound is isolated as the dihydrochloride salt to improve stability and solubility:

  • Salt formation : The free base of 2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine is treated with concentrated hydrochloric acid under controlled temperature conditions (commonly 0–20 °C) to form the dihydrochloride salt.

  • Isolation : The dihydrochloride salt is typically isolated by filtration from the reaction mixture, followed by washing and drying to yield the pure crystalline product.

Detailed Reaction Conditions and Parameters

The following table summarizes typical reaction conditions reported in related synthetic procedures for similar oxazole-piperidine compounds and piperidine dihydrochloride salts:

Step Reagents/Conditions Temperature Range Solvents Notes
Esterification of amino acid Acetyl chloride, methanol 0 °C to 15 °C Methanol Used for precursor methyl ester formation
Cyclization to oxazol-2-one Triphosgene or CDI, DIPEA or Et3N Room temp to 65 °C Dichloromethane or methanol Intramolecular cyclization
Pd-catalyzed cross-coupling Pd catalyst, bromophenyl precursors 50 °C to 80 °C DMF or similar For introducing 3-methoxybenzyl group
Reductive amination NaBH(OAc)3, formaldehyde (37% aqueous) Room temp Dichloromethane or methanol For piperidine substitution
Boc deprotection Acid treatment (e.g., HCl in dioxane) 0 °C to room temp Dioxane or methanol To remove Boc protecting group
Salt formation Concentrated HCl 0 °C to 20 °C Methanol or ether mixtures Formation of dihydrochloride salt
Isolation Filtration, washing, drying Ambient - Pure crystalline dihydrochloride salt

Research Findings and Optimization Notes

  • Temperature control is critical during esterification and cyclization steps to avoid side reactions and ensure high yields.

  • Choice of solvent affects reaction rates and product purity. Methanol is preferred for esterification and salt formation, while dichloromethane or tetrahydrofuran (THF) are common for cyclization and reductive amination.

  • Reductive amination using sodium triacetoxyborohydride is favored due to its mildness and selectivity, minimizing over-reduction or side-product formation.

  • Purification by filtration after salt formation is efficient and scalable, enabling isolation of high-purity dihydrochloride salts suitable for pharmaceutical applications.

Summary Table of Key Synthetic Steps for 2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride

Synthetic Stage Key Reagents/Conditions Outcome
1. Preparation of methyl ester precursor Acetyl chloride, methanol, 0–15 °C (R)-methyl 2,5-diaminopentanoate dihydrochloride
2. Cyclization to oxazol-2-one Triphosgene or CDI, DIPEA, 25–65 °C Oxazole ring formation
3. Introduction of 3-methoxybenzyl group Pd-catalyzed cross-coupling, bromophenyl precursor Substituted oxazole intermediate
4. Reductive amination with piperidine NaBH(OAc)3, formaldehyde, room temperature Piperidine substitution
5. Boc deprotection Acid treatment (HCl), 0–20 °C Free amine
6. Formation of dihydrochloride salt Concentrated HCl, 0–20 °C Final dihydrochloride salt
7. Isolation Filtration, washing, drying Pure crystalline product

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the piperidine ring using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions (e.g., solvent, temperature, catalyst).

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Applications in Scientific Research

The applications of 2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride span multiple disciplines. Below are detailed insights into its primary applications:

Chemistry

  • Building Block for Synthesis : The compound serves as a valuable building block in organic synthesis, allowing researchers to create more complex molecules.
  • Reagent in Organic Reactions : It is utilized as a reagent in various chemical reactions, enhancing the efficiency and outcomes of synthetic pathways.

Biology

  • Biological Activity Studies : This compound is being investigated for its potential biological activities, including:
    • Antimicrobial Properties : Research is ongoing to evaluate its effectiveness against various microbial strains.
    • Antiviral and Anticancer Activities : Preliminary studies suggest potential efficacy in inhibiting viral replication and cancer cell growth.

Medicine

  • Therapeutic Applications : The compound is under investigation as a drug candidate for treating various diseases due to its unique pharmacological profile.
  • Mechanism of Action : Its mechanism may involve binding to specific enzymes or receptors, modulating their activity and influencing biological pathways.

Industrial Applications

  • Material Development : In industrial settings, it is explored for developing new materials and catalysts, contributing to advancements in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound primarily differ in substituents on the benzyl group or the heterocyclic core. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight Purity (%) Key Features Reference
2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride 3-OCH₃ C₁₆H₂₂Cl₂N₂O₂ Not explicitly listed N/A Discontinued; methoxy group enhances hydrophilicity
2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride 3-Cl C₁₅H₁₈Cl₃N₂O 349.68 95.0 Chloro substituent increases lipophilicity; higher molecular weight
2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride 4-F C₁₅H₁₉Cl₂FN₂O 333.23 N/A Fluorine substitution improves metabolic stability
4-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperidine dihydrochloride 4-Cl (phenyl, not benzyl) C₁₄H₁₆Cl₃N₂O 335.66 N/A Chlorophenyl group alters steric profile
2-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride Methoxymethyl (triazole core) C₉H₁₇ClN₄O 232.71 N/A Triazole heterocycle increases hydrogen-bonding potential

Key Insights:

Substituent Effects :

  • Electron-Donating Groups (e.g., 3-OCH₃) : The methoxy group in the target compound may enhance solubility and moderate receptor binding through hydrogen bonding. However, its discontinued status limits current research applications .
  • Electron-Withdrawing Groups (e.g., 3-Cl, 4-F) : Chloro and fluoro analogs exhibit higher lipophilicity, which may improve membrane permeability. The 4-fluoro derivative’s molecular weight (333.23) is lower than the 3-chloro analog (349.68), suggesting fluorine’s compact size contributes to reduced steric hindrance .

The triazole derivative’s lower molecular weight (232.71) may favor pharmacokinetic profiles .

Application Context :

  • While the target compound lacks explicit application data, analogs like 4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride () are explored in agrochemicals for their efficacy and environmental compatibility. This suggests that structural analogs of this compound may also find utility in crop protection .

Research and Commercial Considerations

  • Researchers may need to explore custom synthesis routes or focus on readily available analogs like the 3-chloro or 4-fluoro derivatives.
  • Biological Activity: No direct activity data are provided in the evidence, but substituent trends suggest that chloro and fluoro analogs are prioritized for their balance of lipophilicity and metabolic stability.

Biological Activity

2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a unique structure that includes a piperidine ring, an oxazole ring, and a methoxybenzyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C₁₆H₂₂Cl₂N₂O₂
  • CAS Number : 1993054-84-4
  • IUPAC Name : 5-[(3-methoxyphenyl)methyl]-2-piperidin-2-yl-1,3-oxazole; dihydrochloride

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazole Ring : Cyclization reactions using amino alcohols and carboxylic acid derivatives.
  • Attachment of the Methoxybenzyl Group : Nucleophilic substitution reactions with methoxybenzyl halides.
  • Formation of the Piperidine Ring : Cyclization involving diamines and diacid derivatives.
  • Final Assembly and Purification : Combining intermediates and purifying through recrystallization or chromatography .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cytotoxicity Studies : Various oxazole derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these compounds ranged from sub-micromolar to several micromolar concentrations .
CompoundCell LineIC50 (μM)
Compound AMCF-70.12 - 2.78
Compound BU-93715.63
This compoundTBDTBD

The mechanism of action for this compound is believed to involve:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells by increasing levels of cytochrome c and activating caspases .
"The activation of caspase pathways leads to programmed cell death in various cancer cell lines" .

Comparative Analysis

When compared to similar compounds, such as 3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride, the unique structural features of this compound may confer distinct biological properties that warrant further investigation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride?

  • Methodological Answer : Synthesis typically involves:

Starting Materials : 3-Methoxybenzaldehyde and piperidine derivatives are common precursors.

Oxazole Formation : A condensation reaction between an acyl chloride and a nitrile derivative forms the 1,3-oxazole core.

Benzyl Substitution : The 3-methoxybenzyl group is introduced via nucleophilic substitution or reductive amination.

Salt Formation : The free base is treated with HCl to yield the dihydrochloride salt, enhancing solubility for biological assays .

  • Key Considerations : Purification via recrystallization or chromatography ensures high purity (>95%), critical for reproducible biological testing .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the oxazole and piperidine ring structures, with characteristic shifts for the 3-methoxybenzyl group (e.g., methoxy protons at ~3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H+^+]+^+ for C16_{16}H20_{20}N2_2O2_2·2HCl).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for in vitro studies) .

Q. What solubility and stability considerations are critical for experimental use?

  • Methodological Answer :

  • Solubility : The dihydrochloride salt improves aqueous solubility (~10 mg/mL in water or PBS). For organic solvents, DMSO or ethanol are preferred (50–100 mM stock solutions).
  • Stability : Store at –20°C in airtight containers to prevent hygroscopic degradation. Monitor via periodic HPLC to detect decomposition, especially under basic conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Optimization : Validate assay conditions (e.g., pH, temperature) to match literature protocols. For example, antifungal activity assays require standardized fungal strains and growth media .
  • Purity Verification : Re-test the compound using orthogonal methods (e.g., NMR, LC-MS) to rule out impurities affecting activity.
  • Structural Confirmation : Perform X-ray crystallography (using programs like SHELXL ) to confirm the active conformation, especially if stereochemistry is ambiguous.

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., fungal cytochrome P450 enzymes). Prioritize the oxazole ring and methoxybenzyl group as key pharmacophores .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability in explicit solvent (e.g., GROMACS) over 100-ns trajectories to assess target engagement.
  • SAR Analysis : Compare with analogs (e.g., 2-[5-(4-fluorobenzyl)-1,3-oxazol-2-yl]piperidine) to identify substituent effects on potency .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with modified benzyl (e.g., 4-fluoro, 2-nitro) or oxazole (e.g., thiazole replacement) groups.
  • Biological Testing : Screen analogs against target enzymes (e.g., fungal lanosterol 14α-demethylase) to quantify IC50_{50} shifts.
  • Data Interpretation : Use a table to correlate structural changes with activity:
Substituent (R)IC50_{50} (µM)Notes
3-OCH3_312.5Reference compound
4-F8.2Increased lipophilicity
2-NO2_2>50Reduced solubility
  • Advanced Tool : Apply QSAR models to predict activity of untested derivatives .

Data Contradiction and Experimental Design

Q. How should researchers address conflicting crystallographic data on this compound’s conformation?

  • Methodological Answer :

  • Re-refinement : Re-analyze diffraction data using SHELXL to check for overfitting or missed hydrogen bonds.
  • Comparative Analysis : Cross-validate with NMR-derived NOE restraints to confirm solution-state conformation.
  • Temperature Factors : Assess B-factors for flexible regions (e.g., methoxybenzyl group) to identify dynamic disorder .

Q. What experimental controls are essential when studying this compound’s mechanism of action?

  • Methodological Answer :

  • Negative Controls : Use piperidine or oxazole-only analogs to isolate the contribution of the 3-methoxybenzyl group.
  • Enzyme Inhibition Assays : Include known inhibitors (e.g., ketoconazole for antifungal studies) as benchmarks.
  • Off-Target Screening : Test against related enzymes (e.g., human CYP3A4) to assess selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Reactant of Route 2
2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride

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